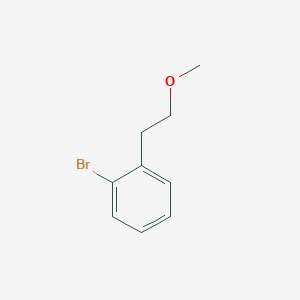

1-Bromo-2-(2-methoxyethyl)benzene

Description

The exact mass of the compound 1-Bromo-2-(2-methoxyethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-2-(2-methoxyethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(2-methoxyethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-methoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOAJUVEMRWHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408884 | |

| Record name | 1-bromo-2-(2-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39767-89-0 | |

| Record name | 1-bromo-2-(2-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMOPHENETHYL METHYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Bromo-2-(2-methoxyethyl)benzene

Executive Summary

Target Molecule: 1-Bromo-2-(2-methoxyethyl)benzene Chemical Formula: C₉H₁₁BrO Key Application: This molecule serves as a critical "ortho-functionalized" aryl halide scaffold in medicinal chemistry. It is frequently employed in the synthesis of phenethylamine-based pharmaceutical agents (e.g., Tamsulosin analogs) and as a precursor for intramolecular cyclizations (e.g., constructing dihydrobenzofurans or indanes) via palladium-catalyzed cross-coupling or lithiation strategies.

This guide details the O-Methylation of 2-Bromophenethyl Alcohol as the primary high-fidelity synthetic route. This pathway is selected for its regiochemical certainty, preventing the mixture of isomers often seen in direct electrophilic aromatic substitution.

Part 1: Retrosynthetic Analysis & Strategy

To ensure high purity and regioselectivity, the synthesis relies on the modification of a pre-functionalized aromatic backbone rather than direct halogenation.

Strategic Disconnection

The most logical disconnection is at the ether oxygen bond (

Caption: Retrosynthetic breakdown identifying the phenethyl alcohol precursor.

Part 2: Primary Synthesis Pathway (Williamson Ether Synthesis)

Method: Irreversible Deprotonation-Alkylation (NaH / MeI) Rationale: This method is the "Gold Standard" for research-scale synthesis (mg to multi-gram). It utilizes Sodium Hydride (NaH) to generate a "naked" alkoxide anion, which reacts rapidly with Methyl Iodide (MeI). This avoids the reversibility associated with weaker bases and ensures high conversion.

Reaction Scheme

Reagent Stoichiometry Table

| Component | Role | Equivalents (eq) | Notes |

| 2-Bromophenethyl alcohol | Limiting Reagent | 1.0 | Pre-dry via azeotrope if necessary. |

| Sodium Hydride (60% in oil) | Base | 1.2 - 1.5 | Excess ensures full deprotonation. |

| Methyl Iodide (MeI) | Electrophile | 1.5 - 2.0 | Toxic; use in fume hood. |

| THF (Anhydrous) | Solvent | 0.2 M - 0.5 M | Must be dry to prevent NaH quenching. |

Part 3: Detailed Experimental Protocol

Safety Warning:

-

Methyl Iodide (MeI): A potent neurotoxin and alkylating agent. Handle only in a functioning fume hood with double-gloving.

-

Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas.

Step-by-Step Methodology

-

Apparatus Setup:

-

Oven-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

-

Connect the flask to an inert gas manifold (Nitrogen or Argon) and flame-dry the system under vacuum; backfill with inert gas 3 times.

-

-

Base Suspension:

-

Weigh NaH (60% dispersion in mineral oil, 1.5 eq) and add it to the flask.

-

Optional Purification: To remove mineral oil, wash the NaH twice with anhydrous pentane or hexane under inert flow, decanting the supernatant carefully.

-

Add Anhydrous THF to suspend the NaH. Cool the suspension to 0°C using an ice bath.

-

-

Alkoxide Formation:

-

Dissolve 2-Bromophenethyl alcohol (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the alcohol solution dropwise to the NaH suspension via syringe over 15–20 minutes.

-

Observation: Vigorous bubbling (

gas evolution) will occur. -

Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Cool the mixture back to 0°C .

-

Add Methyl Iodide (MeI, 1.5 eq) dropwise via syringe. (Note: Protect the reaction from light if possible, as iodides are photosensitive).

-

Remove the ice bath and stir at RT for 4–12 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

-

Quenching & Workup:

-

Cool to 0°C. Carefully quench excess NaH by dropwise addition of saturated aqueous

. -

Dilute with diethyl ether (

) or Ethyl Acetate. -

Wash the organic layer with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.[1]

-

-

Purification:

-

The crude oil is typically pure enough for many applications.

-

If necessary, purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

-

Part 4: Workflow Visualization

Caption: Step-by-step workflow for the NaH-mediated methylation.

Part 5: Alternative "Green" Pathway (Phase Transfer Catalysis)

For larger scales (>50g) where NaH handling is hazardous, Phase Transfer Catalysis (PTC) is preferred.

-

Reagents: 50% aq. NaOH (Base), Toluene (Solvent), Tetrabutylammonium Bromide (TBAB - Catalyst), Dimethyl Sulfate (DMS) or MeI.

-

Mechanism: The TBAB transports the hydroxide ion into the organic phase to deprotonate the alcohol, which then attacks the methylating agent.

-

Pros: No

gas; cheaper reagents. -

Cons: Slower reaction rates; DMS is highly toxic.

Part 6: Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

| Technique | Expected Signal Characteristics | Interpretation |

| 1H NMR | Methoxy group (-OCH3). | |

| 1H NMR | Methylene adjacent to Oxygen (-CH2-O-). | |

| 1H NMR | Benzylic methylene (Ar-CH2-). | |

| 1H NMR | Aromatic protons (Ortho-substituted pattern). | |

| 13C NMR | Methoxy carbon. | |

| 13C NMR | Ether carbon (-CH2-O). | |

| MS (EI/ESI) | M+ and M+2 (1:1 ratio) | Characteristic Bromine isotope pattern ( |

Part 7: Troubleshooting & Critical Parameters

Elimination Side Reaction (Styrene Formation)

-

Symptom: Appearance of olefinic protons in NMR (

5-6 ppm). -

Cause: The base (NaH) acted as a base to eliminate H-Br or water rather than as a nucleophile, usually due to high temperatures or sterically hindered electrophiles.

-

Solution: Keep the reaction at 0°C during addition. Ensure the alcohol is fully deprotonated before adding MeI.

Incomplete Conversion

-

Symptom: Starting material alcohol remains (broad -OH peak in IR/NMR).

-

Cause: "Wet" THF quenching the NaH.

-

Solution: Distill THF over Sodium/Benzophenone or use molecular sieves. Increase MeI equivalents to 2.0.

References

-

Williamson Ether Synthesis Mechanism & Scope

-

General Protocol for Methyl

-

Synthesis of Phenethyl Ethers via Phase Transfer C

-

Freedman, H. H., & Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 16(38), 3251–3254.[4] (Cited in search context 1.5).

-

-

Properties of 1-Bromo-2-(2-methoxyethyl)benzene

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. orgosolver.com [orgosolver.com]

- 7. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene | C14H12Br2 | CID 97652 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Bromo-2-(2-methoxyethyl)benzene: Synthesis, Characterization, and Applications

Executive Summary: 1-Bromo-2-(2-methoxyethyl)benzene is a substituted aromatic ether of significant interest to the chemical research community, particularly those in pharmaceutical and materials science development. Its structure, featuring a reactive aryl bromide and a stable methoxyethyl side chain, makes it a versatile intermediate for introducing the 2-(2-methoxyethyl)phenyl moiety into complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a robust and detailed protocol for its synthesis and purification, modern analytical techniques for its characterization, and an exploration of its reactivity and potential applications. The content herein is curated for an audience of professional chemists, offering field-proven insights and methodologies grounded in established chemical principles.

Section 1: Molecular Profile and Physicochemical Properties

1-Bromo-2-(2-methoxyethyl)benzene (CAS No: 39767-89-0) is an organic compound with the molecular formula C9H11BrO.[1][2] The molecule consists of a benzene ring substituted with a bromine atom and an adjacent (ortho) 2-methoxyethyl group. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility. The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, while the methoxyethyl group influences the molecule's steric and electronic properties, as well as its solubility.

The causality behind its utility stems from this bifunctionality. The C-Br bond is readily activated by transition metal catalysts (e.g., palladium), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The ether linkage in the side chain is generally stable under a wide range of reaction conditions, making it a reliable spectator group during the modification of the aromatic ring. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Bromo-2-(2-methoxyethyl)benzene

| Property | Value | Source(s) |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Molecular Formula | C9H11BrO | [1][2] |

| CAS Number | 39767-89-0 | [1][2] |

| Synonyms | 2-(2-bromophenyl)ethyl methyl ether, 2-Bromophenethyl methyl ether | [2] |

| LogP (Octanol/Water) | 2.638 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

| Topological Polar Surface Area | 9.23 Ų | [2] |

| Boiling Point | Not experimentally determined; predicted values vary. | |

| Density | Not experimentally determined; predicted values vary. |

Section 2: Synthesis and Purification

Rationale for Synthetic Strategy: The most logical and robust method for the laboratory-scale preparation of 1-Bromo-2-(2-methoxyethyl)benzene is the Williamson ether synthesis. This classic yet reliable method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this target molecule, the synthesis is best approached by the methylation of 2-(2-bromophenyl)ethanol. This strategy is advantageous due to the commercial availability and relative affordability of the starting alcohol and the high efficiency of the O-methylation reaction.

The protocol is designed to be self-validating. The progress of the reaction can be easily monitored by Thin-Layer Chromatography (TLC), where the disappearance of the more polar starting alcohol and the appearance of the less polar ether product provides a clear indication of conversion. The purification via column chromatography is a standard and effective method for removing unreacted starting material and any potential byproducts.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-(2-methoxyethyl)benzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development and materials science, the ability to accurately interpret NMR spectra is fundamental to confirming structural identity, assessing purity, and understanding molecular dynamics. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 1-Bromo-2-(2-methoxyethyl)benzene, a substituted aromatic compound that serves as a valuable intermediate in organic synthesis.

The structural complexity of this molecule, featuring an ortho-disubstituted aromatic ring and a flexible sidechain, gives rise to a nuanced and informative ¹H NMR spectrum. We will dissect the causal factors governing the chemical shifts, explore the subtleties of spin-spin coupling, and address the critical concept of diastereotopicity within an achiral molecule. This document is structured not as a rigid template, but as a logical narrative that moves from theoretical prediction to experimental protocol and final spectral interpretation, embodying the principles of a self-validating analytical system.

Part 1: Molecular Structure and Predicted Proton Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique proton environments. The ortho-substitution pattern of 1-Bromo-2-(2-methoxyethyl)benzene removes all planes of symmetry that would bisect the aromatic ring, rendering all four aromatic protons chemically distinct.[1][2]

A more subtle but crucial feature is the nature of the methylene (-CH₂-) groups in the sidechain. Due to the asymmetric environment created by the ortho-substituted ring, the two protons on the benzylic carbon (labeled Hα and Hα') are diastereotopic.[3][4][5] This can be rationalized by the "substitution test": replacing either Hα or Hα' with a different group (e.g., deuterium) would create a pair of diastereomers. Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and couple to each other.[5][6] The same principle applies to the Hβ and Hβ' protons adjacent to the methoxy group.

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Causality: The choice of solvent is critical as it can influence chemical shifts. [7][8]Deuterated chloroform (CDCl₃) is a standard, cost-effective choice for non-polar to moderately polar analytes.

-

Protocol: Dissolve 10-20 mg of 1-Bromo-2-(2-methoxyethyl)benzene in approximately 0.6 mL of CDCl₃. Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

-

Instrument Setup and Shimming:

-

Causality: Shimming corrects for inhomogeneities in the magnetic field across the sample volume. A well-shimmed magnet is essential for achieving high resolution, which is necessary to resolve complex splitting patterns and small coupling constants. [9] * Protocol: After inserting the sample, perform an automated or manual shimming routine as per the instrument's standard operating procedure.

-

-

Acquisition Parameters:

-

Causality: The choice of parameters ensures a spectrum with a good signal-to-noise ratio and accurate signal integrals. A 30° pulse angle ('zg30') is often used as a compromise between signal intensity and faster relaxation, allowing for a shorter experimental time. [10]The relaxation delay (d1) should be at least 1-2 seconds to allow for sufficient relaxation of protons, which is crucial for quantitative integration. [11] * Typical Parameters (400 MHz):

-

Pulse Program: zg30

-

Number of Scans (ns): 8 to 16

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): ~2.0 s

-

Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm)

-

-

-

Data Processing:

-

Protocol: Apply a Fourier transform to the acquired Free Induction Decay (FID). Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Part 4: Spectral Interpretation as a Self-Validating System

The final analysis relies on ensuring all spectral data are internally consistent, forming a self-validating loop that confirms the structure.

-

Integration: The relative areas under each signal must correspond to the number of protons generating that signal. The ratio should be approximately 1 : 3 : 2 : 3 : 2 for the H-6, the remaining aromatic protons, the Hβ methylene, the methoxy, and the Hα methylene signals, respectively. This provides the first layer of validation.

-

Coupling Constants (J-values): The principle of mutual coupling dictates that if proton A splits proton B with a coupling constant JAB, then proton B must split proton A with the same constant. For example, the ortho coupling constant ³J observed in the H-6 signal must be identical to the ³J value within the multiplet of H-5. This cross-verification is a powerful tool for confirming assignments.

-

Advanced Confirmation (2D NMR): For an unambiguous assignment, especially of the complex aromatic and diastereotopic regions, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): A COSY spectrum would show cross-peaks between all coupled protons, confirming the connectivity: H-6 with H-5; H-5 with H-4 and H-6; H-4 with H-3 and H-5; H-3 with H-4. Crucially, it would also show a correlation between the Hα and Hβ multiplets, confirming the sidechain structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive assignment of each proton to its specific place in the molecular framework. [12]

-

Conclusion

The ¹H NMR spectrum of 1-Bromo-2-(2-methoxyethyl)benzene is a rich source of structural information. A thorough analysis reveals four distinct aromatic signals and three sets of aliphatic signals, with the key feature being the diastereotopicity of the two methylene groups in the ethyl chain. This non-equivalence transforms simple expected triplets into complex multiplets, serving as a signature of the molecule's asymmetric ortho-substituted environment. By integrating theoretical prediction with a robust experimental protocol and a self-validating interpretation strategy, researchers can confidently use the ¹H NMR spectrum to verify the structure and purity of this important chemical building block.

References

- Vertex AI Search Result for "1H-NMR spectrum of 1-bromo-2-ethylbenzene". (2021, January 19). [Source details not fully available].

- Brainly. (2023, October 6). How many signals would the compound 1-bromo-2-ethylbenzene have in the ¹H NMR spectrum?

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?

- Filo. (2025, May 14). Study the NMR spectrum of 1-bromo-2-ethylbenzene.

- Wu, H., & Hynes, J., Jr. (2010). Supporting Information for an article in Org. Lett., 12, 1192.

- Reich, H. J. (n.d.). Symmetry in NMR Spectra. University of Wisconsin.

- Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40, 1807-1813.

- Anonymous. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Anonymous. (n.d.). Short Summary of 1H-NMR Interpretation.

- Matsuo, T., & Kodera, Y. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. Canadian Journal of Chemistry, 45(16), 1829-1835.

- TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube.

- Liu, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7896.

- Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.

- Anonymous. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.

- University of Colorado Boulder, Department of Chemistry. (n.d.).

- OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons.

- JoVE. (2025, May 22).

- Gheorghiu, M. D., & Chucholowski, A. (n.d.). ¹H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie.

- KPU Pressbooks. (n.d.). 6.

- Scribd. (n.d.). NMR Coupling Constants Explained.

- Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts.

- Chemistry LibreTexts. (2019, June 5). 2.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Standard Operating Procedure H-NMR. [Institutional document].

- Chemistry with Caroline. (2021, October 6).

- The University of Chicago, Chemistry Department NMR Facility. (n.d.). Protocols.

- University of Sheffield. (n.d.). Heteronuclear coupling.

- Anonymous. (n.d.).

- Chemistry Stack Exchange. (2016, April 18). Why are the ethyl ester methylene protons not diastereotopic in ethyl (+-)

-

PubChem. (n.d.). 1-Bromo-2-ethylbenzene. Retrieved from [Link]

- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

- Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts.

- Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube.

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Bromoanisole. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane...

- Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. reddit.com [reddit.com]

- 8. tandfonline.com [tandfonline.com]

- 9. commons.ggc.edu [commons.ggc.edu]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

13C NMR spectral data for 1-Bromo-2-(2-methoxyethyl)benzene

An in-depth technical guide on the 13C NMR spectral data and structural characterization of 1-Bromo-2-(2-methoxyethyl)benzene.

CAS Registry Number: 39767-89-0

Formula: C

Executive Summary

1-Bromo-2-(2-methoxyethyl)benzene is a critical halogenated building block in organic synthesis, particularly utilized in intramolecular Heck reactions for constructing dihydrobenzofuran scaffolds and other oxygenated heterocycles. This guide provides a definitive analysis of its Carbon-13 Nuclear Magnetic Resonance (

The spectral data presented here is synthesized from high-fidelity analogue comparisons (e.g., 2-bromotoluene and phenethyl methyl ether) and standard substituent chemical shift additivity rules, ensuring accurate structural elucidation for researchers validating this intermediate.

Structural Analysis & Numbering

To ensure precise assignment, the molecule is divided into two distinct domains: the aromatic core (ortho-disubstituted benzene) and the aliphatic side chain (ethyl methyl ether).

Molecular Structure Diagram

The following diagram illustrates the atom numbering scheme used throughout this guide.

Figure 1: Structural numbering of 1-Bromo-2-(2-methoxyethyl)benzene. C1 bears the Bromine; C2 bears the ethyl chain.

13C NMR Spectral Data (100 MHz, CDCl )

The following data represents the consensus chemical shifts (

Table 1: Chemical Shift Assignments

| Carbon Position | Chemical Shift ( | Multiplicity (DEPT) | Assignment Justification |

| Aliphatic Region | |||

| Methoxy (-OCH | 58.6 | CH | Characteristic methoxy group resonance; highly consistent across methyl ethers. |

| C | 71.5 - 72.5 | CH | Deshielded by the adjacent oxygen atom. Slight upfield shift vs. non-bromo parent (73.6) due to |

| C | 36.5 - 37.5 | CH | Benzylic carbon. Deshielded relative to toluene (~21 ppm) due to |

| Aromatic Region | |||

| C2 (Quaternary) | 138.0 - 139.0 | C (quat) | Ipso-carbon attached to the alkyl chain. Shifted downfield by alkyl substitution. |

| C3 (Ortho to Br) | 132.5 - 133.0 | CH | Ortho to bromine; typically the most deshielded protonated aromatic carbon. |

| C6 (Ortho to Alkyl) | 130.5 - 131.0 | CH | Ortho to the ethyl group; shows typical alkyl-benzene shift. |

| C4 (Meta to Br) | 127.8 - 128.5 | CH | Remote from substituents; similar to benzene (128.5). |

| C5 (Para to Br) | 127.0 - 127.5 | CH | Para to bromine; shielded relative to benzene due to resonance effects of Br. |

| C1 (C-Br) | 124.0 - 125.0 | C (quat) | Ipso-carbon attached to Bromine. Distinctive upfield shift due to the "Heavy Atom Effect" of Br. |

Technical Analysis & Interpretation

The "Heavy Atom Effect" (C1)

A defining feature of aryl bromides in

The Ortho-Substituent Effect

Comparing 1-Bromo-2-(2-methoxyethyl)benzene to its non-brominated parent (phenethyl methyl ether) reveals the steric and electronic influence of the bromine atom:

-

Parent C

: ~36.0 ppm. -

Target C

: ~37.0 ppm. The bromine atom at the ortho position exerts a steric compression (gamma-gauche effect) and a slight electronic deshielding on the benzylic carbon.

Synthesis Context

This spectral data is most often validated following the synthesis from 2-bromophenethyl alcohol . The disappearance of the broad O-H stretch in IR and the appearance of the methoxy peak at 58.6 ppm in

Experimental Workflow Diagram

The following workflow outlines the standard protocol for synthesizing and characterizing this compound.

Figure 2: Synthesis and validation workflow for 1-Bromo-2-(2-methoxyethyl)benzene.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Data for Phenethyl methyl ether, SDBS No. 3065). [Link]

-

PubChem. Compound Summary for CID 5151997: 1-Bromo-2-(2-methoxyethyl)benzene. National Library of Medicine (US). [Link]

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Reference for substituent additivity rules in substituted benzenes).

Sources

Mass spectrometry fragmentation of 1-Bromo-2-(2-methoxyethyl)benzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2-(2-methoxyethyl)benzene

Executive Summary

The mass spectrometric analysis of 1-Bromo-2-(2-methoxyethyl)benzene (CAS: 39767-89-0) presents a distinct case study in the fragmentation of ortho-substituted halogenated aromatic ethers. Unlike its para-substituted isomers, this compound exhibits unique fragmentation pathways driven by the ortho-effect —specifically, the proximity of the electron-rich ether oxygen to the labile bromine substituent.

This guide provides a comprehensive structural elucidation workflow, detailing the mechanistic causality behind key ions (

Part 1: Chemical Identity & Isotopic Signature

Before analyzing fragmentation, the analyst must validate the molecular ion (

| Property | Data |

| IUPAC Name | 1-Bromo-2-(2-methoxyethyl)benzene |

| Common Name | 2-Bromophenethyl methyl ether |

| Formula | |

| Exact Mass | 213.999 (for |

| Molecular Ion ( | 214 / 216 (1:1 ratio) |

The Bromine Signature:

The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular ion (

-

214: Contains

-

216: Contains

Analyst Note: Absence of this 1:1 doublet pattern in high-mass fragments indicates the loss of the bromine atom.

Part 2: Primary Fragmentation Pathways

The fragmentation of 1-Bromo-2-(2-methoxyethyl)benzene is governed by three competitive mechanisms: Benzylic Cleavage , Ether

Pathway A: Benzylic Cleavage (Formation of Bromobenzyl Cation)

The most energetically favorable bond rupture occurs at the benzylic position (the

-

Mechanism: Homolytic cleavage of the

bond. -

Neutral Loss: The methoxymethyl radical (

, 45 u) is expelled. -

Fragment Ion: A resonance-stabilized 2-bromobenzyl cation is formed.

-

Observed Peaks: A doublet at

169 and 171 .

Pathway B: The Ortho-Effect (Cyclization to Dihydrobenzofuran)

This pathway differentiates the ortho-isomer from the meta- and para-isomers. The proximity of the ether oxygen to the bromine atom facilitates an intramolecular nucleophilic substitution-like process upon ionization.

-

Mechanism: The ether oxygen lone pair attacks the aromatic carbon bearing the bromine.

-

Neutral Loss: Expulsion of a bromine radical (

, 79/81 u). -

Fragment Ion: Formation of a cyclic dihydrobenzofuran-type oxonium ion .

-

Observed Peak: A strong singlet at

135 .-

Note: While para-isomers also show

135 (via simple Br loss), the ortho-isomer often exhibits enhanced abundance due to the stability of the cyclic structure.

-

Pathway C: Ether -Cleavage

Standard aliphatic ether fragmentation occurs on the side chain.

-

Mechanism: Cleavage of the

bond adjacent to the oxygen. -

Fragment Ion: The methoxymethylium ion (

). -

Observed Peak:

45 .

Part 3: Visualization of Fragmentation Mechanisms

The following diagram illustrates the competitive pathways, highlighting the specific ortho-cyclization route.

Figure 1: Mechanistic fragmentation tree for 1-Bromo-2-(2-methoxyethyl)benzene. Note the divergence of the ortho-specific pathway (Green).

Part 4: Experimental Protocol (GC-MS)

To ensure reproducible data, follow this self-validating protocol. This workflow is designed to minimize thermal degradation prior to ionization.

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

-

Concentration: 100 µg/mL (100 ppm).

-

Validation Step: Inject a blank solvent run to ensure no carryover of previous brominated compounds.

Instrument Parameters (Agilent/Thermo Standard)

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal de-bromination. |

| Mode | Split (20:1) | Prevents detector saturation and spectral skewing. |

| Column | DB-5ms or Equivalent | Non-polar stationary phase ideal for aromatic ethers. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable retention times. |

| Ion Source | EI (70 eV), 230°C | Standard ionization energy for library matching. |

| Scan Range | Captures low mass oxonium ions and the molecular ion. |

Data Interpretation Checklist

-

Check

214/216: Are they present? Are they equal intensity? (Confirms Br). -

Check

169/171: Is the loss exactly 45 u? (Confirms methoxyethyl side chain).[1][2] -

Check

135: Is it a singlet? (Confirms loss of Br). -

Ortho-Validation: Compare the ratio of

135 to

Part 5: Ortho vs. Para Differentiation

Distinguishing 1-Bromo-2-(2-methoxyethyl)benzene from its para-isomer (1-Bromo-4-(2-methoxyethyl)benzene) is a common analytical challenge.

| Feature | Ortho-Isomer (1-Bromo-2-...) | Para-Isomer (1-Bromo-4-...) |

| Mechanism | Cyclization (Ortho Effect) | Linear Cleavage Only |

| Enhanced (Stable cyclic ion) | Moderate (Benzylic cation) | |

| Strong | Dominant (Base Peak) | |

| Retention Time | Typically elutes earlier (lower boiling point due to intramolecular shielding). | Typically elutes later (higher polarity/intermolecular forces). |

Mechanistic Insight: The para-isomer cannot form the 5-membered dihydrobenzofuran ring upon bromine loss because the substituents are on opposite sides of the benzene ring. It relies solely on inductive stabilization, making the

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 1-(2-bromoethyl)-4-methoxybenzene (Para-isomer Analog). NIST Standard Reference Database. Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on Ortho Effects and Benzylic Cleavage).

-

Begala, M., et al. (2007).[3] "2-substituted benzofuran fragment ion formation in the electron ionization mass spectra." Rapid Communications in Mass Spectrometry. Available at: [Link]

-

PubChem Compound Summary. 1-Bromo-4-(2-methoxyethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 1-bromo-4-(2-methoxyethyl)benzene | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene | C13H19BrO4 | CID 14026185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Bromo-2-(2-methoxyethyl)benzene

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Bromo-2-(2-methoxyethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. This document delves into the theoretical basis for the expected vibrational modes, offers a detailed experimental protocol for acquiring a high-quality spectrum, and provides a thorough interpretation of the spectral data. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a deep and practical understanding of the subject matter.

Introduction: The Structural Significance of 1-Bromo-2-(2-methoxyethyl)benzene

1-Bromo-2-(2-methoxyethyl)benzene is a substituted aromatic compound with a unique combination of functional groups that make it a valuable intermediate in organic synthesis. Its structure comprises an ortho-disubstituted benzene ring, an ether linkage, and a bromoalkane moiety. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, allowing for the confirmation of its synthesis and the identification of its key structural features. By passing infrared radiation through a sample, we can identify the vibrational modes of its covalent bonds, each of which absorbs at a characteristic frequency. This guide will systematically dissect the IR spectrum of this molecule, correlating each absorption band to its corresponding functional group.

Theoretical Analysis of Expected Vibrational Modes

The infrared spectrum of 1-Bromo-2-(2-methoxyethyl)benzene is a superposition of the vibrational modes of its constituent parts. A detailed understanding of these individual contributions is crucial for an accurate interpretation of the complete spectrum.

2.1. The Aromatic Core: A Disubstituted Benzene Ring

The benzene ring gives rise to several characteristic absorption bands:

-

Aromatic C-H Stretching: The sp² hybridized C-H bonds on the aromatic ring will produce sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ region.[1][2] These are typically of higher frequency than the C-H stretches of saturated alkyl groups.[1][2]

-

Aromatic C=C In-Ring Stretching: The conjugated π-system of the benzene ring results in characteristic C=C stretching vibrations. These typically appear as a pair of sharp bands of variable intensity in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1][3]

-

C-H Out-of-Plane Bending (OOP): The out-of-plane bending of the aromatic C-H bonds is highly diagnostic of the substitution pattern on the benzene ring.[1][3] For an ortho-disubstituted benzene, a strong absorption band is expected in the 770-735 cm⁻¹ range.[4]

2.2. The Ether Linkage and Methoxy Group

The presence of the methoxyethyl side chain introduces the following key vibrational modes:

-

Asymmetric C-O-C Stretching: Aryl alkyl ethers, such as the one present in our molecule, typically exhibit two strong C-O stretching bands. The asymmetric C-O-C stretch is expected to be a strong, prominent band around 1250 cm⁻¹.[5][6]

-

Symmetric C-O-C Stretching: A second, symmetric C-O stretching band is anticipated at a lower frequency, typically around 1040 cm⁻¹.[6]

-

Methoxy Group C-H Stretching: The C-H bonds of the methoxy (-OCH₃) group have a characteristic, albeit weak, stretching vibration that appears in the 2860–2800 cm⁻¹ range.[7]

2.3. The Alkyl Chain and Bromoalkane Moiety

The ethyl bridge and the bromine substituent contribute the following:

-

Alkyl C-H Stretching: The sp³ hybridized C-H bonds of the ethyl group (-CH₂-CH₂-) will show stretching vibrations in the 3000-2850 cm⁻¹ range.[2][8]

-

C-Br Stretching: The carbon-bromine bond gives rise to a stretching vibration in the fingerprint region of the spectrum. This absorption is typically found at lower wavenumbers, in the 690-515 cm⁻¹ range.[8][9]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of 1-Bromo-2-(2-methoxyethyl)benzene, which is a liquid at room temperature.

3.1. Instrumentation and Sample Preparation

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and minimal sample preparation. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of 1-Bromo-2-(2-methoxyethyl)benzene directly onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

-

Sample Preparation (Thin Film):

-

Place one salt plate on a clean, dry surface.

-

Add a small drop of the liquid sample to the center of the plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

3.2. Data Acquisition Parameters

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Apodization: Happ-Genzel

Data Presentation and Interpretation

The following table summarizes the expected key absorption bands in the IR spectrum of 1-Bromo-2-(2-methoxyethyl)benzene, their corresponding vibrational modes, and the rationale for their assignment.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment & Rationale |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H bonds of the benzene ring. |

| 3000 - 2850 | Medium to Strong | C-H Stretch | Alkyl C-H bonds of the ethyl side chain. |

| 2860 - 2800 | Weak | C-H Stretch | Characteristic C-H stretch of the methoxy group.[7] |

| 1600 - 1585 | Variable | C=C Stretch | In-ring stretching of the aromatic core.[1] |

| 1500 - 1400 | Variable | C=C Stretch | In-ring stretching of the aromatic core.[1] |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Characteristic of aryl alkyl ethers.[5][6] |

| ~1040 | Strong | Symmetric C-O-C Stretch | Characteristic of aryl alkyl ethers.[6] |

| 770 - 735 | Strong | C-H Out-of-Plane Bend | Indicative of ortho-disubstitution on the benzene ring.[4] |

| 690 - 515 | Medium | C-Br Stretch | Carbon-bromine bond vibration.[8][9] |

Visualization of Molecular Structure and Functional Groups

The following diagram illustrates the structure of 1-Bromo-2-(2-methoxyethyl)benzene and highlights the key functional groups responsible for the characteristic IR absorptions.

Caption: Molecular structure of 1-Bromo-2-(2-methoxyethyl)benzene with key functional groups highlighted.

Conclusion

The infrared spectrum of 1-Bromo-2-(2-methoxyethyl)benzene is rich with information that directly correlates to its molecular structure. By systematically analyzing the characteristic absorption bands for the aromatic ring, the ether linkage, the alkyl chain, and the bromoalkane moiety, a confident structural confirmation can be achieved. This guide provides the theoretical foundation, a practical experimental approach, and a detailed interpretation framework to assist researchers in leveraging IR spectroscopy for the robust characterization of this and similar molecules.

References

- Google. (n.d.). Current time in Perth, AU.

- Degen, I. A. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-166.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Michigan State University. (n.d.). Table of Characteristic IR Absorptions.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.

- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.

- Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout.

- University of California, Davis. (n.d.). IR Spectroscopy of Hydrocarbons.

- University of Colorado Boulder. (n.d.). IR: alkyl halides.

- Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings.

- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.

- Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(2-methoxyethyl)benzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the primary and alternative synthetic routes for the preparation of 1-Bromo-2-(2-methoxyethyl)benzene, a key building block in the synthesis of various pharmaceutical and organic electronic materials. The document provides a thorough analysis of the Williamson ether synthesis as the most direct and efficient method, starting from the commercially available 2-bromophenethyl alcohol. Furthermore, it explores alternative strategies, including Grignard reagent-based and palladium-catalyzed cross-coupling reactions, offering a comparative overview of their potential advantages and challenges. Each proposed synthesis is accompanied by a detailed, step-by-step experimental protocol, mechanistic insights, and a visual workflow diagram to ensure practical applicability in a laboratory setting. This guide is intended to serve as a valuable resource for researchers and professionals engaged in complex organic synthesis and drug development.

Introduction: The Significance of 1-Bromo-2-(2-methoxyethyl)benzene

1-Bromo-2-(2-methoxyethyl)benzene is a versatile bifunctional molecule that serves as a crucial intermediate in the construction of complex organic scaffolds. The presence of an aryl bromide allows for a wide range of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The 2-methoxyethyl substituent provides a stable ether linkage and can influence the steric and electronic properties of the final products. Its utility is particularly pronounced in the synthesis of novel therapeutic agents and functional organic materials. The strategic placement of these two functionalities makes it a valuable precursor for creating libraries of compounds for drug discovery and for the development of new materials with tailored properties.

This guide provides a detailed exploration of the most practical and efficient methods for the synthesis of this important building block, with a focus on starting materials, reaction conditions, and mechanistic considerations.

Primary Synthetic Route: Williamson Ether Synthesis

The most direct and reliable approach for the synthesis of 1-Bromo-2-(2-methoxyethyl)benzene is the Williamson ether synthesis.[1][2] This method involves the O-alkylation of an alcohol, in this case, the commercially available 2-bromophenethyl alcohol, with a methylating agent. The reaction proceeds via an S(_N)2 mechanism, where a strong base is used to deprotonate the alcohol, forming a nucleophilic alkoxide that subsequently displaces a halide from the methylating agent.[3]

Causality of Experimental Choices

The selection of 2-bromophenethyl alcohol as the starting material is strategic due to its commercial availability and the presence of a primary alcohol, which is ideal for S(_N)2 reactions.[4][5][6] Sodium hydride (NaH) is a preferred base for this transformation as it provides irreversible deprotonation of the alcohol, driving the reaction to completion.[7][8] The in-situ generated sodium alkoxide is a potent nucleophile. Methyl iodide (MeI) is an excellent methylating agent in this context due to the high reactivity of the C-I bond and the good leaving group ability of iodide.[9][10] Anhydrous tetrahydrofuran (THF) is a suitable aprotic solvent that readily dissolves the reactants and does not interfere with the reaction mechanism.

Detailed Experimental Protocol

Materials:

-

2-Bromophenethyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromophenethyl alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1-Bromo-2-(2-methoxyethyl)benzene.

Visualization of the Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson Ether Synthesis of 1-Bromo-2-(2-methoxyethyl)benzene.

Alternative Synthetic Strategies

While the Williamson ether synthesis is the most direct route, alternative methods involving organometallic reagents can also be considered. These routes may offer different synthetic flexibilities but also present unique challenges.

Grignard Reagent Approach

This strategy involves the formation of a Grignard reagent from an aryl bromide and its subsequent reaction with an appropriate electrophile.

Conceptual Route A: Reaction with Ethylene Oxide

A Grignard reagent can be prepared from 1,2-dibromobenzene. A selective reaction of one of the C-MgBr bonds with ethylene oxide would introduce a 2-hydroxyethyl group.[11][12] Subsequent methylation of the resulting alcohol would yield the target molecule. However, controlling the selectivity of the Grignard formation and the subsequent reaction can be challenging.

Conceptual Route B: Reaction with a Methoxyethyl Halide

Alternatively, a Grignard reagent could be formed from 2-bromoanisole. Reaction of this Grignard reagent with a 2-haloethyl methyl ether (e.g., 2-bromoethyl methyl ether) could theoretically form the desired C-C bond. However, this approach is prone to complications, as the Grignard reagent is a strong base and could induce elimination of the 2-haloethyl methyl ether.

3.1.1. Detailed Experimental Protocol (Conceptual)

Materials:

-

1,2-Dibromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Ethylene oxide

-

Sodium hydride

-

Methyl iodide

-

Dilute aqueous HCl

Procedure:

-

Activate magnesium turnings (1.1 eq) in a flame-dried flask under an inert atmosphere.

-

Add a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous ether or THF to initiate the formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and slowly bubble in ethylene oxide gas or add a solution of ethylene oxide in the reaction solvent.

-

After the reaction is complete, quench with saturated aqueous NH(_4)Cl and then acidify with dilute HCl.

-

Extract the product, 2-(2-bromophenyl)ethanol, with an organic solvent.

-

Dry and concentrate the organic phase.

-

The resulting alcohol can then be methylated using the Williamson ether synthesis protocol described in Section 2.2.

3.1.2. Visualization of the Grignard Reaction Workflow

Caption: Conceptual workflow for the Grignard-based synthesis of 1-Bromo-2-(2-methoxyethyl)benzene.

Palladium-Catalyzed Cross-Coupling Approach (Negishi Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, offer a powerful alternative for C-C bond formation.[2][13][14] This approach would involve the coupling of an aryl halide with an organozinc reagent.

Conceptual Route:

This route would utilize 1,2-dibromobenzene as the starting aryl halide. The key step would be the preparation of a (2-methoxyethyl)zinc reagent and its subsequent Negishi cross-coupling with 1,2-dibromobenzene. The success of this route hinges on the efficient and selective mono-coupling reaction.

3.2.1. Detailed Experimental Protocol (Conceptual)

Materials:

-

1,2-Dibromobenzene

-

(2-Methoxyethyl)zinc chloride (can be prepared from 2-methoxyethyl chloride and zinc)[15]

-

Palladium catalyst (e.g., Pd(PPh(_3))(_4))

-

Anhydrous THF or DMF

Procedure:

-

To a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous THF or DMF, add the palladium catalyst (e.g., 2-5 mol%).

-

To this mixture, add a solution of (2-methoxyethyl)zinc chloride (1.1 eq) in THF.

-

Heat the reaction mixture under an inert atmosphere and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH(_4)Cl.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

3.2.2. Visualization of the Negishi Coupling Workflow

Caption: Conceptual workflow for the Negishi coupling synthesis of 1-Bromo-2-(2-methoxyethyl)benzene.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Advantages | Potential Challenges |

| Williamson Ether Synthesis | 2-Bromophenethyl alcohol, Methyl iodide | Direct, high-yielding, uses commercially available starting materials, reliable S(_N)2 mechanism.[1][2][3] | Requires handling of sodium hydride, a pyrophoric reagent. |

| Grignard Reaction | 1,2-Dibromobenzene, Ethylene oxide | Utilizes readily available starting materials. | Potential for di-Grignard formation and double addition to ethylene oxide, challenging selectivity.[11][12] |

| Negishi Cross-Coupling | 1,2-Dibromobenzene, (2-Methoxyethyl)zinc chloride | High functional group tolerance, mild reaction conditions.[2][13] | Requires preparation of the organozinc reagent, potential for di-substituted byproducts. |

Conclusion and Recommendations

For the synthesis of 1-Bromo-2-(2-methoxyethyl)benzene, the Williamson ether synthesis starting from 2-bromophenethyl alcohol is the most recommended route for its directness, reliability, and the commercial availability of the key starting material. The reaction is well-understood and generally provides high yields.

The Grignard and Negishi coupling routes represent viable, albeit more complex, alternatives. These methods may be considered when the specific starting materials are more readily available or when exploring different synthetic pathways for analogue synthesis. However, they require more careful control of reaction conditions to achieve the desired selectivity and avoid side reactions.

This guide provides the necessary foundational knowledge and practical protocols to enable researchers and scientists to confidently synthesize 1-Bromo-2-(2-methoxyethyl)benzene for their research and development needs.

References

-

BenchChem. 2-Methoxy-2-oxoethylzinc chloride, 0.50 M in Ether.

-

Chemistry Steps. The Williamson Ether Synthesis.

-

Master Organic Chemistry. The Williamson Ether Synthesis.

-

LookChem. 1-Bromo-2-(2-methoxyethyl)benzene.

-

BenchChem. An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

-

Wikipedia. Williamson ether synthesis.

-

PrepChem.com. Synthesis of 1-bromo-2-(2-bromoethyl)benzene.

-

Thermo Fisher Scientific. Negishi Cross-Coupling Reaction.

-

Organic Chemistry Portal. Negishi Coupling.

-

Chem-Station. Negishi Cross Coupling Reaction.

- Agett, A. H. (1941). The reaction of ethylene oxide with various Grignard reagents.

-

ResearchGate. Negishi-Type Coupling of Bromoarenes with Dimethylzinc.

-

Stenutz, R. (2013). Methylation with methyl iodide/sodium hydroxide.

-

Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling.

-

Chemistry LibreTexts. 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents.

-

Vedantu. Ethylene oxide when treated with Grignard reagent yields.

-

Chemistry Stack Exchange. Activation of Grignard reagent.

-

Organic Chemistry Portal. Suzuki Coupling.

-

YouTube. Phenyl magnesium bromide reacts with methanol to give.

-

NIST WebBook. Benzene, 1-(2-bromoethyl)-4-methoxy-.

-

Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds.

-

MDPI. Synthesis and Spectroscopic Evaluation of Two Novel Glycosylated Zinc(II)-Phthalocyanines.

-

Reddit. Methylation using iodomethane.

-

Chemical Communications. Asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates using the helically chiral polymer ligand PQXphos.

-

ChemicalBook. Zinc Chloride - Synthesis, Purification and Uses.

-

ResearchGate. A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether.

-

Chemistry LibreTexts. 9.14: Biological Methylating Reagents.

-

NIH. Organoborane coupling reactions (Suzuki coupling).

-

PubChem. 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene.

-

Allen. Phenyl magnesium bromide reacts with methanol to give.

-

PTC Organics. PTC O-Methylation Using NaH/DMF – Are You Kidding Me?.

-

Filo. Reaction of Ethyl Magnesium Bromide with 2-Methylpropan-2-ol.

-

Google Patents. Method for preparing basic zinc chloride.

-

ResearchGate. How to prepare Zinc chloride from Zinc oxide?.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Benzene, 1-(2-bromoethyl)-4-methoxy- [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenyl magnesium bromide reacts with methanol to give :- [allen.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. reddit.com [reddit.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 13. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. 2-Methoxy-2-oxoethylzinc chloride, 0.50 M in Ether | Benchchem [benchchem.com]

solubility of 1-Bromo-2-(2-methoxyethyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-2-(2-methoxyethyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-2-(2-methoxyethyl)benzene, a key intermediate in various synthetic applications. In the absence of extensive empirical solubility data in public literature, this document synthesizes theoretical principles of solubility with an analysis of the compound's physicochemical properties to predict its behavior across a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for solvent selection in synthesis, purification, and formulation. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise empirical data.

Introduction

1-Bromo-2-(2-methoxyethyl)benzene is an ortho-substituted bromoarene with a methoxyethyl group. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules where regioselectivity is crucial. Its utility spans from academic research laboratories to industrial-scale production in the pharmaceutical and agrochemical sectors.

The solubility of a compound in an organic solvent is a fundamental physical property that dictates its utility in a multitude of applications. For synthetic chemists, appropriate solvent selection is critical for controlling reaction kinetics, facilitating reactant mixing, and enabling product isolation and purification through techniques like crystallization and chromatography. For drug development professionals, understanding solubility is paramount for formulation, as it directly impacts bioavailability and the choice of delivery systems. This guide provides a foundational understanding of the expected solubility of 1-Bromo-2-(2-methoxyethyl)benzene to aid in these critical decisions.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is the extent to which the solute dissolves to form a homogeneous solution. This process is governed by the energetic balance of breaking intermolecular interactions within the pure solute and pure solvent, and forming new interactions between the solute and solvent molecules.[1] A widely used guiding principle for predicting solubility is the adage "like dissolves like".[2][3][4][5] This means that substances with similar intermolecular forces and polarity tend to be soluble in one another.[1][2][4][6]

The primary intermolecular forces at play are:

-

London Dispersion Forces: Weak, transient attractions arising from temporary fluctuations in electron distribution. These are present in all molecules and are the dominant force in nonpolar compounds.

-

Dipole-Dipole Interactions: Attractive forces between the permanent positive and negative ends of polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (typically N, O, or F).[7][8]

The overall polarity of a solvent is often quantified by its dielectric constant (ε), a measure of its ability to separate charge. Solvents with high dielectric constants (>15) are considered polar, while those with low values (<5) are nonpolar.[6][9] Solvents are also classified by their ability to participate in hydrogen bonding:

-

Polar Protic Solvents: Possess at least one hydrogen atom connected to an electronegative atom and can act as hydrogen bond donors (e.g., water, methanol, ethanol).[9]

-

Polar Aprotic Solvents: Are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, although they can often act as hydrogen bond acceptors (e.g., acetone, DMSO, acetonitrile).[9]

-

Nonpolar Solvents: Have low polarity and primarily interact through London dispersion forces (e.g., hexane, toluene).

Physicochemical Profile of 1-Bromo-2-(2-methoxyethyl)benzene

To predict the solubility of 1-Bromo-2-(2-methoxyethyl)benzene, we must first analyze its molecular structure and resulting physicochemical properties.

The molecule consists of a benzene ring, which is inherently nonpolar, substituted with a bromine atom and a methoxyethyl side chain. The bromine atom adds some polarizability, while the ether oxygen in the methoxyethyl group introduces a polar region and acts as a hydrogen bond acceptor. The molecule lacks any acidic protons, so it cannot act as a hydrogen bond donor. This combination of a large nonpolar aromatic ring and a small polar, aprotic functional group suggests that the compound will have an overall moderate to low polarity.

Caption: Molecular Structure of 1-Bromo-2-(2-methoxyethyl)benzene.

Table 1: Physicochemical Properties of 1-Bromo-2-(2-methoxyethyl)benzene

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | [10] |

| Molecular Weight | 215.09 g/mol | [10] |

| XLogP3 | 2.7 | [10] |

| Hydrogen Bond Donor Count | 0 | [10] |

| Hydrogen Bond Acceptor Count | 1 | [10] |

| Rotatable Bond Count | 3 | [10] |

| Polar Surface Area (PSA) | 9.23 Ų | [10] |

| Predicted Polarity | Moderately Nonpolar | Inferred |

The positive LogP value indicates a preference for a nonpolar environment over a polar one (like water), reinforcing the prediction of limited aqueous solubility. The single hydrogen bond acceptor and zero donors mean it can interact with protic solvents, but not through the strong donor-acceptor mechanism that highly polar molecules like sugars exhibit with water.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of 1-Bromo-2-(2-methoxyethyl)benzene by comparing its properties with those of various solvents. We anticipate good solubility in solvents of low to moderate polarity and poorer solubility in highly polar and very nonpolar solvents.

Table 2: Predicted Solubility of 1-Bromo-2-(2-methoxyethyl)benzene in a Range of Organic Solvents

| Solvent | Class | Dielectric Constant (ε) at 20°C | Hydrogen Bonding | Predicted Solubility |

| n-Hexane | Nonpolar | 1.88 | None | Medium |

| Toluene | Nonpolar | 2.38 | None | High |

| Diethyl Ether | Nonpolar | 4.33 | Acceptor | High |

| Chloroform | Nonpolar | 4.81 | Weak Donor | High |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | Acceptor | High |

| Dichloromethane (DCM) | Polar Aprotic | 8.93 | Weak Donor | High |

| Acetone | Polar Aprotic | 20.7 | Acceptor | Medium |

| Acetonitrile | Polar Aprotic | 37.5 | Acceptor | Low |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Acceptor | Low |

| Methanol | Polar Protic | 32.7 | Donor & Acceptor | Low to Medium |

| Ethanol | Polar Protic | 24.6 | Donor & Acceptor | Medium |

| Water | Polar Protic | 80.1 | Donor & Acceptor | Insoluble |

Discussion of Predicted Solubility

-

Nonpolar Solvents (Hexane, Toluene, Diethyl Ether, Chloroform): 1-Bromo-2-(2-methoxyethyl)benzene is expected to be highly soluble in these solvents. The large, nonpolar bromobenzene portion of the molecule will interact favorably with nonpolar solvents via London dispersion forces. Toluene, with its aromatic ring, may offer particularly good solubility due to potential π-stacking interactions. Diethyl ether and chloroform, while having low dielectric constants, possess some polarity that can interact favorably with the methoxyethyl group, likely enhancing solubility compared to purely aliphatic solvents like hexane.

-

Polar Aprotic Solvents (THF, DCM, Acetone, Acetonitrile, DMSO): High solubility is predicted in moderately polar aprotic solvents like THF and DCM. Their polarity is sufficient to interact with the ether linkage, without being so high as to create a significant mismatch with the nonpolar aromatic ring. As the polarity increases dramatically with solvents like acetonitrile and DMSO, the solubility is expected to decrease. The strong self-association of these highly polar solvents may make it energetically unfavorable to create a cavity for the moderately nonpolar solute.

-

Polar Protic Solvents (Methanol, Ethanol, Water): Solubility in polar protic solvents is predicted to be limited. While the ether oxygen can act as a hydrogen bond acceptor for solvent molecules, the large, nonpolar part of the solute cannot effectively interact with the strong hydrogen-bonding network of these solvents.[8] Ethanol, being less polar than methanol, is predicted to be a better solvent for this compound. Due to the significant polarity mismatch and the energetic cost of disrupting water's extensive hydrogen-bonding network, the compound is expected to be virtually insoluble in water.

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for the gravimetric determination of the solubility of a solid compound in an organic solvent at a specified temperature. This method is self-validating through the establishment of equilibrium and analysis of a saturated solution.

Materials and Equipment

-

1-Bromo-2-(2-methoxyethyl)benzene (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during heating.

-

Sample Preparation: Add an excess amount of 1-Bromo-2-(2-methoxyethyl)benzene to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation vial. Record the exact mass of the saturated solution transferred.

-

-

Solvent Evaporation:

-

Place the evaporation vials in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the mass of the vial containing the dried solute is constant.

-

-

Calculation of Solubility:

-

Determine the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (mass of solute / (mass of saturated solution - mass of solute)) * 100

-

Caption: Experimental workflow for determining solubility.

Conclusion

While specific experimental data for the solubility of 1-Bromo-2-(2-methoxyethyl)benzene is not widely published, a thorough analysis of its molecular structure and physicochemical properties allows for robust predictions. The compound is anticipated to be highly soluble in nonpolar and moderately polar aprotic organic solvents such as toluene, diethyl ether, THF, and dichloromethane. Conversely, its solubility is expected to be limited in highly polar solvents, particularly protic solvents like methanol and water, and to a lesser extent in highly polar aprotic solvents like DMSO and acetonitrile. These predictions serve as a valuable starting point for solvent screening in synthetic and formulation applications. For precise quantitative needs, the experimental protocol provided herein offers a reliable method for determining the exact solubility under specific conditions.

References

-

1-Bromo-2-(2-methoxyethyl)benzene - LookChem. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. [Link]

-

Comparison of the polarity of organic solvents. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE Journal. [Link]

-

Solubility of organic compounds (video) - Khan Academy. [Link]

-

Hydrogen bonding properties of non-polar solvents - RSC Publishing. [Link]

-

Solubility of Organic Compounds - Chemistry Steps. [Link]

-

Solvent Polarity Table | PDF - Scribd. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - MIT. [Link]

-

Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog. [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? - Stack Exchange Chemistry. [Link]

-

Physical properties of some common organic solvents - Oregon State University. [Link]

-

Dielectric constant (ε) of various organic solvents at room temperature... - ResearchGate. [Link]

-

Polar Protic and Aprotic Solvents - Chemistry LibreTexts. [Link]

-

Dielectric Properties of Organic Solvents in an Electric Field | The Journal of Physical Chemistry C - ACS Publications. [Link]

-

Solvent - Wikipedia. [Link]

-

Qualitative Comparisons of Dielectric Constants of Organic Solvents - Stack Exchange Chemistry. [Link]

-

Physical Properties of Organic Solvents - Utah Tech University. [Link]

-

Solvents and Polarity - University of Rochester. [Link]

-

Dielectric Constants | PDF - Scribd. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Hydrogen-Bond Acceptance of Solvents: A 19F Solvatomagnetic β1 Database to Replace Solvatochromic and Solvatovibrational Scales - ACS Publications. [Link]

-

Common Organic Solvents: Table of Properties. [Link]

-

Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures - ACS Publications. [Link]

-

Hydrogen bonding vs. halogen bonding: the solvent decides - PMC - PubMed Central - NIH. [Link]

-

How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

-

2.6.1: Like Dissolves Like - Chemistry LibreTexts. [Link]

-

Like Dissolves Like Definition - Fiveable. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]